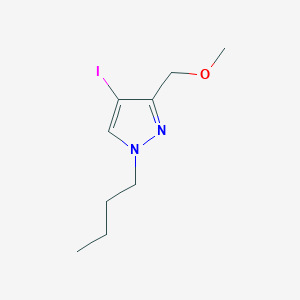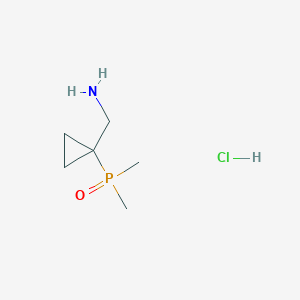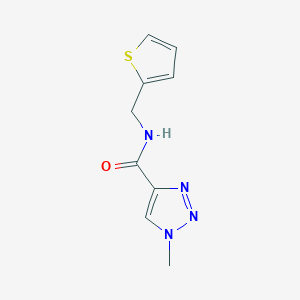
1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It is a pyrazole derivative that has been synthesized using different methods and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been shown to increase the acetylation of histones, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole in lab experiments is its potential to inhibit specific enzymes and signaling pathways, making it a useful tool for studying these processes. Additionally, it has been shown to have anti-cancer and anti-inflammatory activity, making it a potential therapeutic agent. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments and limit its use in vivo.
Orientations Futures
There are several future directions for the study of 1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to understand its mechanism of action and identify its molecular targets. Furthermore, it could be studied for its potential use as a fluorescent probe for imaging applications. Finally, the synthesis method could be optimized to produce higher yields and purity of the compound.
Méthodes De Synthèse
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been synthesized using different methods, including the reaction of 1-butyl-3-(methoxymethyl)-1H-pyrazole with iodine and sodium azide. Another synthesis method involves the reaction of 1-butyl-3-(methoxymethyl)-1H-pyrazole with iodine and potassium carbonate. These methods have been optimized to produce high yields of the compound, and the purity has been confirmed using various analytical techniques.
Applications De Recherche Scientifique
1-Butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole has been studied for its potential applications in various fields of research. It has been investigated for its anti-cancer activity, where it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory activity, where it has been shown to reduce inflammation in animal models. Furthermore, it has been investigated for its potential use as a fluorescent probe for imaging applications.
Propriétés
IUPAC Name |
1-butyl-4-iodo-3-(methoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IN2O/c1-3-4-5-12-6-8(10)9(11-12)7-13-2/h6H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWJNCMUXVMLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-iodo-3-(methoxymethyl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2718954.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2718957.png)





![Thieno[2,3-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2718966.png)
![{[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]thio}acetonitrile](/img/structure/B2718968.png)
![N-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2718971.png)
![5,11-Ditosyl-5,6,11,12-tetrahydro-6,12-epiminodibenzo[b,f][1,5]diazocine](/img/structure/B2718972.png)
![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)
